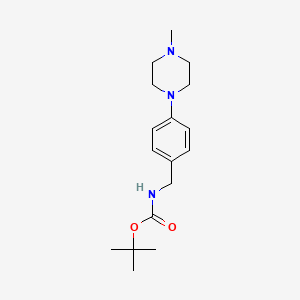

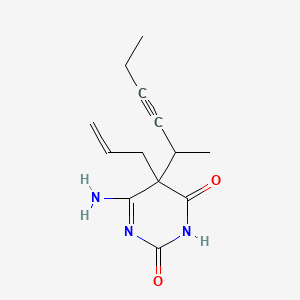

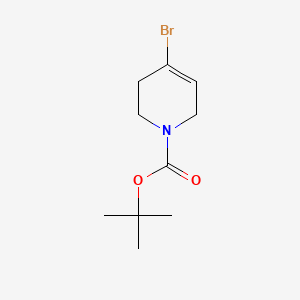

![molecular formula C7H4N2O2S B592364 Thiazolo[5,4-b]pyridine-5-carboxylic acid CAS No. 1304788-06-4](/img/structure/B592364.png)

Thiazolo[5,4-b]pyridine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Thiazolo[5,4-b]pyridine-5-carboxylic acid” is a chemical compound that has been studied for various applications . It has been identified as a c-KIT inhibitor, which could potentially be used to overcome resistance to certain drugs . The compound has also been linked to the inhibition of PI3Kα, a protein involved in cell growth and survival .

Synthesis Analysis

The synthesis of “Thiazolo[5,4-b]pyridine-5-carboxylic acid” and its derivatives has been described in several studies . The synthesis typically involves a series of reactions, including cyclocondensation, acylation, and alkylation . The structures of the synthesized compounds are usually confirmed by spectroscopic data and single crystal X-ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of “Thiazolo[5,4-b]pyridine-5-carboxylic acid” has been analyzed in several studies . The compound typically forms a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .

Chemical Reactions Analysis

The chemical reactions involving “Thiazolo[5,4-b]pyridine-5-carboxylic acid” have been studied in several papers . The compound is known to undergo a variety of reactions, including those involving c-KIT and PI3Kα .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Thiazolo[5,4-b]pyridine-5-carboxylic acid” have been analyzed in several studies . The compound has a molecular weight of 180.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 .

Wissenschaftliche Forschungsanwendungen

-

Pharmacological Research

- Thiazolo[5,4-b]pyridines have been found to possess a variety of pharmacological effects . They are considered bioactive heterocyclic compounds due to their broad spectrum of pharmacological activities . Some thiazolo[5,4-b]pyridine derivatives were found to have high antioxidant, herbicidal, antimicrobial, anti-inflammatory, and antitumor activities .

- The synthetic techniques for thiazolo[5,4-b]pyridine construction start from thiazole or thiazolidine derivatives followed by pyridine annulation, which results in the target fused thiazolo[5,4-b]pyridines .

-

Phosphoinositide 3-Kinase Inhibitors

- A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These compounds were tested for phosphoinositide 3-kinase (PI3K) enzymatic assay .

- The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity, and the IC50 of a representative compound could reach to 3.6 nm . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .

-

Optoelectronic Materials

-

Synthetic Approaches for Novel Thiazolo[5,4-b]pyridines

- The present microreview systematizes recent advances in the synthetic approaches for novel thiazolo[5,4-b]pyridines . Modern synthetic techniques for thiazolo[5,4-b]pyridine bicyclic scaffold construction start from thiazole or thiazolidine derivatives followed by pyridine annulation, which results in the target fused thiazolo[5,4-b]pyridines .

-

Nonlinear Absorption Materials

-

Metal–Organic Frameworks

-

Synthesis of Novel Thiazolo[5,4-b]pyridines

- The present microreview systematizes recent advances in the synthetic approaches for novel thiazolo[5,4-b]pyridines . Modern synthetic techniques for thiazolo[5,4-b]pyridine bicyclic scaffold construction start from thiazole or thiazolidine derivatives followed by pyridine annulation, which results in the target fused thiazolo[5,4-b]pyridines .

-

Phosphoinositide 3-Kinase Inhibitors

- A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N-heterocyclic compounds showed potent PI3K inhibitory activity, and the IC50 of a representative compound could reach to 3.6 nm .

-

Optoelectronic Materials

-

Nonlinear Absorption Materials

-

Metal–Organic Frameworks

Zukünftige Richtungen

Future research on “Thiazolo[5,4-b]pyridine-5-carboxylic acid” could focus on further exploring its potential as a c-KIT inhibitor and its ability to overcome drug resistance . Additionally, more studies could be conducted to better understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties .

Eigenschaften

IUPAC Name |

[1,3]thiazolo[5,4-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)5-2-1-4-6(9-5)12-3-8-4/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVZYXJEQFVQRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazolo[5,4-b]pyridine-5-carboxylic acid | |

CAS RN |

1304788-06-4 |

Source

|

| Record name | [1,3]thiazolo[5,4-b]pyridine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

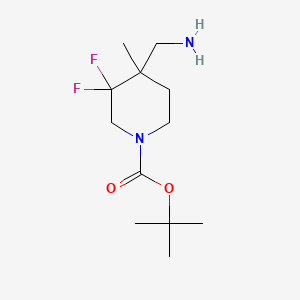

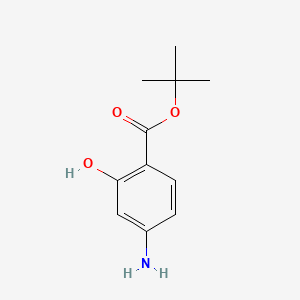

![tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592289.png)

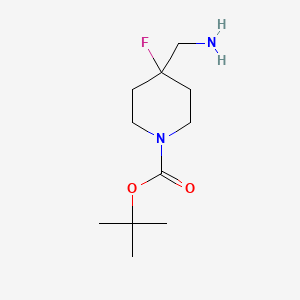

![Oxo[(5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)amino]acetic acid](/img/structure/B592292.png)

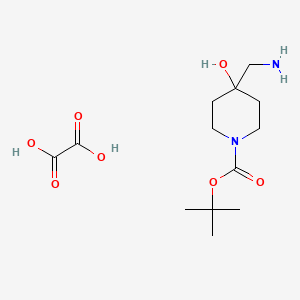

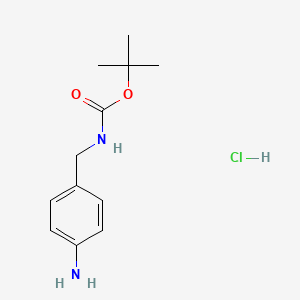

![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)

![7-Oxa-3-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B592303.png)

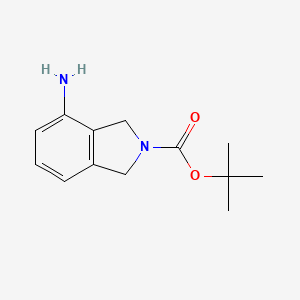

![tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B592304.png)